Camphorquinone-10-sulfonyl Chloride

Beschreibung

BenchChem offers high-quality Camphorquinone-10-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Camphorquinone-10-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

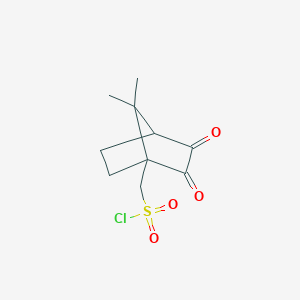

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFUNWQUEXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622303 |

Source

|

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82594-19-2 |

Source

|

| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Camphorquinone-10-Sulfonyl Chloride (CAS 82594-19-2): A Comprehensive Technical Guide on Arginine Modification and Peptide Engineering

Executive Summary

In the landscape of protein engineering and bioconjugation, achieving site-specific, reversible modification of amino acid residues remains a complex challenge. Camphorquinone-10-sulfonyl chloride (CAS 82594-19-2) has emerged as a highly specialized, bifunctional reagent designed specifically for the reversible modification of the guanidino groups of arginine residues.

As a Senior Application Scientist, I approach this compound not merely as a chemical catalog item, but as a structural tool. The molecule possesses two distinct reactive domains: a 1,2-diketone moiety that forms a stable, yet reversible, heterocyclic adduct with arginine, and a sulfonyl chloride handle that allows for covalent attachment to polymers (such as PEG) or analytical tracers (such as norleucine) under anhydrous conditions. This guide deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to successfully deploy this reagent in drug development and peptide research.

Physicochemical Profiling

Understanding the baseline properties of Camphorquinone-10-sulfonyl chloride is critical for experimental design, particularly regarding its solubility and stability. The sulfonyl chloride group is highly susceptible to hydrolysis; thus, storage and primary derivatization must be conducted under strictly anhydrous conditions.

| Property | Specification | Experimental Significance |

| CAS Number | 82594-19-2 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C₁₀H₁₃ClO₄S | Highlights the bifunctional nature (diketone + sulfonyl chloride). |

| Molecular Weight | 264.73 g/mol | Essential for precise stoichiometric calculations in bioconjugation. |

| Chemical Name | 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride | Describes the rigid bicyclic terpenoid core which dictates steric hindrance during adduct formation. |

| Appearance | Yellow to off-white crystalline solid | Color is indicative of the conjugated 1,2-diketone system. |

| Storage | -20°C, desiccated | Prevents atmospheric moisture from hydrolyzing the sulfonyl chloride to sulfonic acid. |

Mechanistic Insights: Arginine Guanidino Modification

The Causality of Target Selection

Arginine is frequently targeted in protein engineering because its positively charged guanidino group (pKa ~12.5) often dictates protein-protein interactions, receptor binding, and enzymatic active site mechanics. However, its high pKa makes it a poor nucleophile at physiological pH.

The Dual-Reactivity Mechanism

Camphorquinone-10-sulfonyl chloride overcomes traditional modification barriers through a two-stage strategic application, as originally pioneered by [2]:

-

Activation/Anchoring (Anhydrous): The sulfonyl chloride moiety is first reacted with a primary amine (e.g., mPEG-NH₂ for PEGylation, or norleucine for analytical tracking) in an organic solvent. Direct use of the sulfonyl chloride in aqueous buffers would result in rapid, non-productive hydrolysis to camphorquinone-10-sulfonic acid.

-

Arginine Condensation (Aqueous, pH 9.0): The resulting water-soluble camphorquinone derivative is introduced to the target peptide. At pH 9.0, a sufficient fraction of the arginine guanidino group is deprotonated to initiate a nucleophilic attack on the 1,2-diketone, forming a stable heterocyclic adduct.

-

Reversibility: The modification is fully reversible. Introduction of o-phenylenediamine (a stronger bidentate nucleophile) thermodynamically drives the cleavage of the adduct by forming a highly stable quinoxaline byproduct, releasing the native arginine intact.

Figure 1: Mechanistic pathway of reversible arginine modification and subsequent deprotection.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. We will use the synthesis of a Camphorquinone-10-sulfonylnorleucine (CQS-Nle) tracer and its subsequent application as our model workflow.

Protocol 1: Preparation of the Macromolecular/Tracer Reagent

Objective: Convert the moisture-sensitive sulfonyl chloride into a stable, water-soluble diketone derivative.

-

Solvent Preparation: Dissolve 1.0 eq of L-norleucine (or mPEG-NH₂) in anhydrous dimethylformamide (DMF) containing 2.0 eq of triethylamine (TEA).

-

Causality: TEA acts as a proton scavenger, driving the sulfonylation forward while preventing the acidification of the reaction matrix. Anhydrous conditions are non-negotiable to prevent hydrolysis.

-

-

Reagent Addition: Chill the solution to 0°C. Slowly add 1.1 eq of Camphorquinone-10-sulfonyl chloride (CAS 82594-19-2) dropwise under an inert argon atmosphere.

-

Incubation & Purification: Stir for 2 hours at 0°C, then 1 hour at room temperature. Precipitate the product using crushed ice/ether extraction.

-

Validation Step: Perform mass spectrometry (ESI-MS) to confirm the disappearance of the 264.73 m/z peak and the appearance of the sulfonamide product.

-

Protocol 2: Reversible Modification of Arginine Residues

Objective: Site-specific blocking of arginine guanidino groups.

-

Buffer Exchange: Dissolve the target peptide/protein in 0.2 M sodium borate buffer, pH 9.0.

-

Causality: Borate buffer at pH 9.0 is optimal. It slightly deprotonates the guanidino group to enhance nucleophilicity without causing severe alkaline denaturation of the protein.

-

-

Reaction: Add a 10-fold molar excess of the CQS-derivative (from Protocol 1) to the protein solution.

-

Dark Incubation (Critical): Incubate the mixture at 37°C for 24 hours in total darkness .

-

Causality: Camphorquinones are highly efficient Type II photoinitiators [3]. Exposure to ambient blue light (peak absorption ~468 nm) will generate free radicals, leading to non-specific protein cross-linking and degradation of the reagent.

-

-

Purification: Remove unreacted reagent via dialysis (using a membrane with an appropriate MWCO) against 0.2 M acetic acid, followed by lyophilization.

-

Validation Step: Conduct amino acid analysis of an acid hydrolysate. The self-validating proof of success is a 1:1 molar ratio of norleucine to the modified arginine residues, confirming precise stoichiometric modification.

-

Protocol 3: Adduct Reversal (Deprotection)

Objective: Restore the native arginine structure and protein function.

-

Cleavage Reaction: Dissolve the modified lyophilized protein in 0.2 M sodium borate buffer, pH 9.0. Add an equal volume of 0.4 M o-phenylenediamine (adjusted to pH 9.0).

-

Incubation: Incubate at 37°C for 16–24 hours.

-

Causality:o-Phenylenediamine acts as a highly specific chelator for 1,2-diketones. The thermodynamic stability of the resulting quinoxaline ring drives the equilibrium entirely toward the release of the free guanidino group.

-

-

Recovery: Isolate the regenerated protein via gel filtration chromatography (e.g., Sephadex G-25).

-

Validation Step: Assay for the restoration of enzymatic activity or receptor binding affinity, which should return to >95% of the wild-type baseline.

-

Applications in Bioconjugation and Drug Development

The most profound application of CAS 82594-19-2 in modern drug development is in Reversible PEGylation . Traditional PEGylation targets lysine residues (primary amines) via NHS-esters, which is often irreversible and can permanently suppress the biological activity of the therapeutic protein if the lysine is near the active site.

By utilizing Camphorquinone-10-sulfonyl chloride as a crosslinker, developers can synthesize an activated mPEG-CQS macromolecule. This allows for the PEGylation of arginine residues. Because the modification is reversible, the PEGylated protein acts as a "prodrug." As the adduct slowly hydrolyzes or is cleaved in vivo, the fully active, native therapeutic protein is released into systemic circulation, drastically improving pharmacokinetic half-life while preserving pharmacodynamic efficacy.

Figure 2: Workflow for generating reversibly PEGylated therapeutic proteins using CAS 82594-19-2 as a bifunctional crosslinker.

Conclusion

Camphorquinone-10-sulfonyl chloride (CAS 82594-19-2) represents a masterclass in rational reagent design. By decoupling its two reactive centers—using the sulfonyl chloride for structural anchoring and the diketone for reversible target engagement—researchers can exert unparalleled control over arginine modification. Whether utilized for active-site probing, structural elucidation via analytical tracers, or the engineering of advanced, reversibly PEGylated biologics, strict adherence to the causality of pH, light exposure, and solvent anhydrousness will dictate the success of the workflow.

References

-

Pande CS, Pelzig M, Glass JD. "Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues." Proceedings of the National Academy of Sciences of the United States of America. 1980 Feb;77(2):895-9. doi: 10.1073/pnas.77.2.895. Available at:[Link]

Orthogonal Reactivity in Bicyclic Terpenoids: A Technical Guide to Camphor-10-Sulfonyl Chloride and Camphorquinone-10-Sulfonyl Chloride

Executive Summary

In advanced organic synthesis and protein chemistry, the bornane skeleton serves as a highly rigid, sterically predictable framework. Camphor-10-sulfonyl chloride (CSC) and camphorquinone-10-sulfonyl chloride (CQSC) are two closely related bicyclic terpenoid derivatives that exhibit fundamentally orthogonal reactivity profiles. While CSC is a cornerstone reagent for asymmetric synthesis and chiral induction, the oxidation of the C3 position to form the 1,2-diketone in CQSC completely shifts its utility toward chemoselective, reversible protein modification. This whitepaper dissects the mechanistic causality behind their distinct applications and provides self-validating experimental workflows for drug development professionals and analytical chemists.

Structural and Physicochemical Divergence

Despite sharing a highly electrophilic C10 sulfonyl chloride group, the oxidation state of the bicyclic core dictates the physical and chemical behavior of these two reagents. The quantitative data distinguishing these compounds is summarized below.

| Physicochemical Property | Camphor-10-sulfonyl chloride (CSC) | Camphorquinone-10-sulfonyl chloride (CQSC) |

| CAS Number | 21286-54-4 (D-isomer) | 82594-19-2 |

| Molecular Formula | C₁₀H₁₅ClO₃S | C₁₀H₁₃ClO₄S |

| Molecular Weight | 250.74 g/mol | 264.73 g/mol |

| Appearance | White to off-white crystalline solid | Yellow crystalline solid |

| Melting Point | 65.0 – 69.0 °C | 92.0 – 93.0 °C |

| Core Structural Motif | Bicyclic monoketone | Bicyclic 1,2-diketone (quinone) |

| Primary Reactive Sites | C10 Sulfonyl Chloride | C10 Sulfonyl Chloride & C2-C3 Diketone |

Data synthesized from 1[1] and2[2].

Mechanistic Reactivity Profiles

The functional divergence between CSC and CQSC is rooted in their available electrophilic centers.

Logical mapping of structural functional groups to their downstream biochemical applications.

CSC: Electrophilic Sulfonylation and Chiral Induction

CSC possesses a single highly reactive site: the C10 sulfonyl chloride. The C2 ketone remains largely unreactive under standard sulfonylation conditions. Because of the rigid, bulky bornane architecture, CSC acts as an exceptional chiral directing group (3[3]). When a nucleophile (such as an amine) attacks the sulfonyl chloride, the steric hindrance of the bicyclic core dictates the stereochemical outcome, making it invaluable for synthesizing enantiomerically pure pharmaceutical intermediates (1[1]).

CQSC: Dual-Action Reactivity and Chemoselective Tagging

CQSC introduces a 1,2-diketone (quinone) motif at the C2-C3 positions. While its sulfonyl chloride can still undergo standard reactions, the 1,2-diketone exhibits profound chemoselectivity for the guanidino group of arginine residues. Under mildly alkaline conditions, the diketone condenses with the guanidino group to form a stable heterocyclic adduct (2[2]). This dual-reactivity allows CQSC to function as a bifunctional linker or a reversible masking agent in proteomics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality behind each reagent choice is explicitly defined, and in-process validation steps guarantee the workflow's success.

Protocol A: Asymmetric Sulfonamide Synthesis via CSC

Objective: Synthesize enantiomerically pure sulfonamides for antiviral drug screening (4[4]).

-

Preparation: Dissolve 1.0 eq of the target amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 1.5 eq of triethylamine (Et₃N).

-

Electrophilic Addition: Slowly add 1.1 eq of CSC at 0°C, then warm to room temperature and stir for 4 hours.

-

Causality: Low temperatures kinetically control the exothermic reaction, maximizing the stereoselectivity induced by the camphor core.

-

-

Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC). The reaction is validated when the primary amine spot completely disappears.

-

Purification & Final Validation: Wash the organic layer with 1M HCl and brine. After drying and concentration, validate the product via IR spectroscopy. Validation metric: The absence of N-H/O-H stretch bands and the appearance of strong S=O stretches at 1350 and 1150 cm⁻¹ confirm successful sulfonylation.

Protocol B: Reversible Arginine Modification via CQSC

Objective: Temporarily mask arginine residues in proteins to restrict tryptic cleavage or probe structural interactions (2[2]).

Step-by-step experimental workflow for the reversible modification of arginine residues using CQSC.

-

Buffer Exchange: Prepare the target protein in 0.2 M sodium borate buffer at pH 9.0.

-

Reagent Addition: Add a 5-fold molar excess of CQSC dissolved in minimal dimethylformamide (DMF).

-

Incubation: Incubate the mixture at 37°C for 24 hours in the dark.

-

Self-Validation (In-Process): Run an aliquot on a 15% acrylamide gel (pH 8.6). Validation metric: The modified protein will exhibit altered electrophoretic mobility (moving faster toward the anode) due to the neutralization of arginine's positive charge (2[2]).

-

Purification: Dialyze extensively against 0.2 M acetic acid to remove unreacted CQSC.

-

Reversal (Self-Validation of Reversibility): To regenerate the native protein, treat the modified adduct with o-phenylenediamine.

Applications in Drug Development & Analytics

The divergent reactivity of these two compounds dictates their distinct roles in modern pharmaceutical sciences:

-

CSC in Antiviral Scaffolds: Because sulfonamides are highly stable and bioavailable, CSC is frequently utilized to synthesize camphor-10-sulfonamide derivatives. Recent studies have demonstrated that these derivatives exhibit potent antiviral activity against filoviruses (Ebola, Marburg) and SARS-CoV-2, utilizing the camphor core to enhance lipophilicity and target binding (4[4]).

-

CQSC in Proteomics: In peptide sequencing and mass spectrometry, CQSC is a powerful tool for mapping protein topography. By selectively masking arginine residues, researchers can force proteolytic enzymes like trypsin (which normally cleaves at both Lys and Arg) to cleave exclusively at lysine residues. This controlled fragmentation is critical for generating overlapping peptide maps required for de novo protein sequencing (2[2]).

References

-

Buy D(+)-10-Camphorsulfonyl chloride | 21286-54-4 - Smolecule. 3

-

(1S-(+)-10-Camphorsulfonyl chloride - Chem-Impex. 1

-

CAS 21286-54-4: 10-Camphorsulfonyl chloride - CymitQuimica. 5

-

10373-78-1 Camphorquinone C10H14O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. 6

-

Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues - PNAS. 2

-

Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - PMC. 4

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pnas.org [pnas.org]

- 3. Buy D(+)-10-Camphorsulfonyl chloride | 21286-54-4 [smolecule.com]

- 4. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 21286-54-4: 10-Camphorsulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Precision Engineering of Proteins: A Technical Guide to the Reversible Modification of Arginine Residues

Executive Summary

The selective and reversible modification of amino acid side chains is a foundational technique in protein chemistry, structural biology, and biotherapeutic development. Among the canonical amino acids, arginine presents a unique challenge and opportunity. Its highly basic guanidinium group (pKa ~12.5) remains protonated under physiological conditions, serving as a critical mediator of bidentate hydrogen bonding in enzyme active sites, protein-protein interactions, and nucleic acid binding.

This whitepaper provides an in-depth technical examination of the reversible modification of arginine residues. By leveraging 1,2-dicarbonyl compounds—most notably 1,2-cyclohexanedione (CHD)—researchers can transiently mask arginine's positive charge. We will explore the underlying chemical causality of these reactions, detail self-validating experimental workflows, and highlight applications in bottom-up proteomics and functional protein mapping.

The Biochemical Imperative of Arginine Modification

Arginine's structural topology allows it to form highly stable salt bridges and complex hydrogen-bond networks. Permanently altering this residue often leads to irreversible protein denaturation or complete loss of biological function. Therefore, reversible modification is essential when the goal is to temporarily restrict proteolytic cleavage (e.g., forcing trypsin to cleave exclusively at lysine) or to map the functional importance of specific arginines without permanently destroying the protein architecture[1].

The Chemistry of 1,2-Dicarbonyls

The gold standard for reversible arginine modification is 1,2-cyclohexanedione (CHD) . The reaction proceeds via a nucleophilic attack by the primary and secondary nitrogens of the arginine guanidinium group onto the dicarbonyl carbons of CHD.

The Causality of Borate Buffer: A critical, often misunderstood aspect of this chemistry is the absolute requirement for borate ions during the modification phase. The initial reaction between CHD and arginine produces N7,N8-(1,2-dihydroxycyclohex-1,2-ylene)-L-arginine (DHCH-arginine). In standard buffers (like Tris or PBS), this adduct is thermodynamically unstable and will spontaneously hydrolyze back to native arginine. However, borate ions form a stable, reversible complex with the cis-diol of the DHCH moiety, locking the adduct in place and preventing the reverse reaction[1].

The Causality of Hydroxylamine Reversal:

To unmask the arginine residue, the protein is treated with hydroxylamine at a neutral pH. Hydroxylamine acts as a potent

Biochemical pathway of reversible arginine modification using CHD and hydroxylamine.

Reagent Selection and Quantitative Comparison

While CHD is the most widely utilized reagent for reversible masking, other dicarbonyls like phenylglyoxal (PG) and glyoxal are used for specific chemoproteomic applications. However, their reversibility profiles differ significantly.

Table 1: Quantitative Comparison of Arginine-Specific Reagents

| Reagent | Reversibility Profile | Optimal pH | Adduct Stability | Reversal Agent |

| 1,2-Cyclohexanedione (CHD) | Highly Reversible | 8.0 - 9.0 | Requires Borate Buffer[1] | Hydroxylamine (pH 7.0)[2] |

| Glyoxal | Reversible (Conditional) | 8.0 - 9.0 | Stable in strong acid | o-Phenylenediamine[3] |

| Phenylglyoxal (PG) | Irreversible / Poor | 7.0 - 8.0 | Stable under physiological pH | N/A (Often irreversible) |

| CHD-Azide | Irreversible (Click-ready) | 9.0 | Stable for proteomics | N/A (Used for enrichment)[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in Quality Control (QC) checkpoints ensure that researchers can definitively prove causality at each step of the modification and reversal process[5].

Protocol 1: Reversible Arginine Masking with CHD

Objective: Quantitatively mask arginine residues while preserving overall protein folding.

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the target protein in 0.25 M sodium borate buffer, pH 9.0, to a final concentration of 1–10 mg/mL[5].

-

Causality: The alkaline pH ensures a fraction of the guanidinium group is reactive, while the borate immediately traps the resulting cis-diol adduct[1].

-

-

Reagent Addition: Prepare a fresh stock of 1,2-cyclohexanedione (CHD) in the same borate buffer. Add CHD to the protein solution to achieve a final concentration of 0.15 M (ensuring a vast molar excess over available arginine residues)[5].

-

Incubation: Incubate the reaction mixture in the dark at 37°C for 2 to 4 hours[5].

-

Desalting & Quenching: Remove unreacted CHD and shift the protein into a clean 0.25 M borate buffer using a 3 kDa MWCO centrifugal filter or a PD-10 desalting column.

-

Self-Validation (QC Checkpoint 1): Take a 5 µg aliquot of the modified protein and subject it to standard tryptic digestion. Analyze via MALDI-TOF MS or LC-MS/MS.

-

Success Criteria: The resulting peptide map must show cleavage exclusively at lysine residues, with zero cleavage at arginine sites, confirming 100% masking efficiency[1].

-

Protocol 2: Unmasking and Arginine Regeneration

Objective: Remove the DHCH adduct and fully restore the native arginine side chain and protein function.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of 0.5 M to 0.6 M hydroxylamine, carefully adjusted to pH 7.0 using HCl[2].

-

Incubation: Add the hydroxylamine solution to the CHD-modified protein. Incubate at 37°C for 6 to 8 hours under nitrogen (to prevent oxidation)[1],[2].

-

Causality: Hydroxylamine acts as a chemical "scissor," forming an oxime with the CHD ring and breaking the covalent bond to the guanidinium group.

-

-

Purification: Dialyze the sample extensively against a physiological buffer (e.g., PBS) to remove the hydroxylamine and the cleaved CHD-oxime byproducts.

-

Self-Validation (QC Checkpoint 2): Perform a functional assay (e.g., enzymatic activity or binding affinity).

-

Success Criteria: The protein should exhibit near 100% recovery of its wild-type functional activity compared to an unmodified control[2].

-

Applications in Advanced Proteomics

One of the most powerful applications of reversible arginine modification is in bottom-up proteomics. Trypsin, the workhorse protease of mass spectrometry, cleaves at the C-terminal side of both Lysine (Lys) and Arginine (Arg). By reversibly masking arginine with CHD, trypsin is sterically and electronically blocked from recognizing Arg residues[1].

This forces trypsin to act strictly as a Lys-C protease, generating larger, overlapping peptides that are highly valuable for identifying splice variants, mapping post-translational modifications, and increasing sequence coverage. Following digestion, the peptides can be unmasked using hydroxylamine prior to MS analysis, restoring the natural mass and charge of the arginine residues for accurate database searching[5].

Bottom-up proteomics workflow utilizing reversible arginine masking to restrict tryptic cleavage.

Conclusion

The reversible modification of arginine residues using 1,2-cyclohexanedione is a masterclass in applied chemical biology. By understanding the thermodynamic necessity of borate for adduct stabilization and the nucleophilic power of hydroxylamine for reversal, researchers can exert precise control over protein architecture. Whether utilized for mapping critical active-site residues, stabilizing biotherapeutics, or generating custom peptide maps for mass spectrometry, this methodology remains an indispensable tool in the modern biochemical repertoire.

References

- Title: Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues.

- Title: Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins.

- Title: Arginine, a key residue for the enhancing ability of an antifreeze protein of the beetle Dendroides canadensis.

- Title: Reversible modification of arginine residues with glyoxal.

- Title: The Role of 1,2-Cyclohexanedione in Arginine Residue Modification: A Technical Guide.

Sources

- 1. Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine, a key residue for the enhancing ability of an antifreeze protein of the beetle Dendroides canadensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible modification of arginine residues with glyoxal (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Stability and Reactivity of Camphorquinone-10-Sulfonyl Chloride in Aqueous Media: A Technical Guide for Bioconjugation

Executive Summary

Camphorquinone-10-sulfonyl chloride (CQSC) is a highly reactive, bifunctional electrophile utilized extensively in protein semisynthesis and bioconjugation. Structurally, it features two distinct reactive centers: a sulfonyl chloride moiety for irreversible covalent attachment to amines or polymers, and a camphorquinone dione system for the reversible modification of guanidino groups (arginine residues)[1].

However, a critical challenge in utilizing CQSC is its extreme hydrolytic lability in aqueous environments[2]. This whitepaper dissects the aqueous stability of CQSC, details the kinetic realities of its hydrolysis, and provides field-proven, self-validating protocols for bypassing this instability to achieve successful arginine derivatization.

Aqueous Stability and Hydrolytic Kinetics

Sulfonyl chlorides are notoriously moisture-sensitive. When introduced directly into aqueous buffers, the highly electrophilic sulfur atom of the -SO₂Cl group undergoes rapid nucleophilic attack by water molecules or hydroxide ions. This transition state collapses to yield the corresponding sulfonic acid and hydrochloric acid (HCl)[3].

For CQSC, this means rapid conversion into camphorquinone-10-sulfonic acid (Cqs-OH). Because bioconjugation to proteins typically requires aqueous buffers, attempting to use CQSC directly to form sulfonamide linkages with protein amines will fail; the reagent will hydrolyze faster than it can conjugate.

To contextualize this instability, we can compare the aqueous half-lives of representative sulfonyl halides. While specific kinetic data for CQSC is difficult to isolate due to its rapid degradation, data from structurally analogous aryl sulfonyl chlorides provides a reliable proxy.

Table 1: Comparative Aqueous Hydrolysis Kinetics of Sulfonyl Halides at 25°C

| Electrophile Class | Representative Compound | pH Condition | Estimated Half-Life (t½) | Reference |

| Sulfonyl Chloride | 4-Methylbenzenesulfonyl chloride | 4.0 | ~2.2 min | [4] |

| Sulfonyl Chloride | 4-Methylbenzenesulfonyl chloride | 7.0 | ~2.2 min | [4] |

| Sulfonyl Chloride | 4-Methylbenzenesulfonyl chloride | 9.0 | ~2.6 min | [4] |

| Sulfonyl Fluoride | Aryl SVI-F electrophiles | 7.4 | 35 min to >600 hours | [5] |

Data Insight: The minutes-long half-life of sulfonyl chlorides dictates that CQSC must be handled in anhydrous organic solvents (e.g., Dimethylformamide) and conjugated to a spacer molecule prior to introduction into an aqueous protein system.

Bifurcated reactivity pathways of CQSC in aqueous versus organic environments.

Strategic Derivatization: Overcoming Aqueous Instability

To harness the camphorquinone moiety for aqueous protein modification, the hydrolytic instability of the sulfonyl chloride must be neutralized. This is achieved by reacting CQSC with an amine spacer—such as norleucine or a poly(alkylene glycol) derivative (mPEG-NH₂)—under controlled, non-aqueous or mixed-solvent conditions[1],[6].

The resulting sulfonamide (e.g., camphorquinone-10-sulfonylnorleucine, Cqs-Nle-OH) is highly stable in water. The norleucine spacer acts not only as a stable linker but also as an analytical handle. When the modified protein is later hydrolyzed for amino acid analysis, the presence of norleucine provides a direct, quantifiable stoichiometric readout of the arginine modification[7].

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Stable Spacer Adduct (Cqs-Nle-OH)

This protocol bypasses the rapid aqueous hydrolysis of CQSC by utilizing a mixed-solvent system with a solid-phase acid scavenger.

-

Preparation: Dissolve 1.0 g of norleucine in 40 mL of warm water. Add 25 mL of 1,4-dioxane and 3.0 g of Magnesium Oxide (MgO).

-

Causality: Dioxane solubilizes the incoming CQSC. MgO acts as a mild, heterogeneous base. It neutralizes the HCl generated during the sulfonamide formation without raising the pH high enough to trigger massive base-catalyzed hydrolysis of the sulfonyl chloride.

-

-

Conjugation: Add 4.0 g of CQSC to the stirring mixture in four equal portions over a 24-hour period.

-

Causality: Gradual addition ensures the amine (norleucine) remains in excess relative to dissolved CQSC, kinetically favoring aminolysis over aqueous hydrolysis.

-

-

Purification: Filter the residual MgO and wash with 50% aqueous dioxane. Concentrate the filtrate, dilute with water, and carefully acidify with dilute HCl. Extract the precipitated oil into ether, dry over Na₂SO₄, and evaporate to yield Cqs-Nle-OH[1].

-

Validation: Analyze the product via thin-layer chromatography (TLC) on silica gel to confirm the absence of unreacted CQSC and the formation of a single sulfonamide product.

Protocol B: Reversible Arginine Modification using Cqs-Nle-OH

With the stable Cqs-Nle-OH reagent prepared, it can now be safely introduced into aqueous protein systems to target arginine residues.

-

Protein Preparation: Dissolve the target protein (e.g., Ribonuclease S-peptide or Soybean Trypsin Inhibitor) in 0.2 M sodium borate buffer, pH 9.0.

-

Causality: A pH of 9.0 is critical. It partially deprotonates the highly basic guanidino group of arginine (pKa ~12.5), rendering it sufficiently nucleophilic to attack the camphorquinone dione system. Furthermore, the resulting adduct is thermodynamically stable at this pH[7].

-

-

Modification: Add an excess of Cqs-Nle-OH (e.g., 2:1 to 5:1 mass ratio relative to protein) and incubate the mixture at 37°C for 24 hours in the dark.

-

Causality: The dark environment prevents potential photochemical degradation or cross-linking side reactions common to quinone derivatives.

-

-

Validation (Self-Validating Step): Dialyze a small aliquot of the product against 0.2 M acetic acid and lyophilize. Perform an acid hydrolysis (6 M HCl, 110°C, 22 hr) and subject the hydrolysate to amino acid analysis. The protocol is validated if norleucine is detected in a strict 1:1 molar ratio with the modified arginine content[1].

-

Regeneration: To reverse the modification and regenerate the native protein, treat the modified protein with 0.2 M o-phenylenediamine at pH 8-9 overnight.

-

Causality:o-Phenylenediamine is a potent bidentate nucleophile. It outcompetes the guanidino group for the camphorquinone moiety, forming a highly stable, irreversible quinoxaline derivative, thereby releasing the intact, native arginine residue[1].

-

Workflow for the reversible modification of arginine residues using Cqs-Nle-OH.

References

- Source: pnas.

- Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)

- Title: Preparation of activated carbamates of poly(alkylene glycol)

- Source: nih.

- Source: oecd.

- Source: cato-chem.

- Title: Profiling Sulfur(VI)

Sources

- 1. pnas.org [pnas.org]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0632082B1 - Preparation of activated carbamates of poly(alkylene glycol) and their use - Google Patents [patents.google.com]

- 7. Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Application of Camphorquinone-10-Sulfonic Acid Derivatives in Protein Chemistry

Introduction: The Quest for Precision in Protein Chemistry

The intricate dance of proteins governs virtually every biological process. To understand this dance, scientists have long sought methods to map their interactions, delineate their structures, and elucidate their functions. A significant leap forward in this quest came with the development of chemical reagents capable of covalently modifying proteins in a controlled manner. Among these, photo-activatable reagents have proven exceptionally powerful, offering temporal and spatial control. This guide delves into the history and evolution of a particularly noteworthy class of such reagents: derivatives of camphorquinone-10-sulfonic acid (CSA).

Initially explored for its utility in organic synthesis, the unique properties of the camphorquinone moiety—specifically its photosensitivity and the reactivity of its derivatives—paved the way for its entry into the complex world of protein chemistry. This guide will trace the journey of CSA derivatives from their synthesis to their application as sophisticated tools for the reversible modification of amino acids, the study of protein-protein interactions, and beyond. We will explore the causal chemistry behind their function and provide practical insights into their application.

Chapter 1: Genesis of a Versatile Reagent

The story of camphorquinone-10-sulfonic acid begins with camphor, a readily available natural product that has served as a chiral building block in organic synthesis for over a century.[1][2] The journey from this waxy, crystalline ketone to a versatile tool for protein chemists involved key synthetic innovations.

From Camphor to Camphorsulfonic Acid

The parent compound, camphorsulfonic acid (CSA), is a strong organic acid synthesized by the sulfonation of camphor.[3] This process, often utilizing sulfuric acid and acetic anhydride, renders the otherwise organic-soluble camphor scaffold highly water-soluble—a critical feature for its future biological applications.[3] The sulfonic acid group provides a convenient handle and ensures that the reagent can be used in aqueous buffer systems where proteins are stable.

The Introduction of the Quinone: A Gateway to Photochemistry

The pivotal transformation was the oxidation of the camphor scaffold to create camphorquinone. Camphorquinone-10-sulfonic acid hydrate was first prepared through the action of selenous acid on camphor-10-sulfonic acid.[4] This introduced the α-diketone (quinone) functionality, which is the heart of the molecule's photochemical reactivity. Camphorquinone is a well-established photoinitiator, particularly in dentistry, known for its ability to absorb blue light (around 470 nm) and generate reactive radical species.[5][6][7] This property would prove to be the key to its utility in protein chemistry. The water solubility of CSA, combined with the photochemical potential of the camphorquinone group, created a reagent poised for biological exploration.[4][8]

Chapter 2: A Landmark Application: Reversible Arginine Modification

One of the earliest and most significant applications of CSA derivatives in protein chemistry was for the specific and reversible modification of arginine residues.[4] Arginine, with its positively charged guanidinium group, plays crucial roles in protein structure and function, particularly in electrostatic interactions and enzyme active sites. The ability to temporarily block this group provides a powerful tool for studying its contribution.

The Chemistry of Arginine Labeling

CSA and its derivatives react specifically with the guanidino group of arginine residues.[4] This reaction is not dependent on photo-activation but rather on the chemical reactivity of the quinone system. The resulting adduct effectively neutralizes the positive charge of the arginine side chain.

The Power of Reversibility: A Self-Validating System

A key advantage of CSA-based modification is its reversibility. The adduct formed between the camphorquinone derivative and the guanidinium group is stable under many standard biochemical conditions, including exposure to 0.5 M hydroxylamine at pH 7.[4] However, the modification can be cleanly reversed by treatment with o-phenylenediamine at a slightly alkaline pH (8-9), regenerating the native arginine residue.[4] This reversibility is a cornerstone of its utility, providing an internal control and ensuring that any observed functional changes are due to the modification itself and not to irreversible protein damage. The modification and subsequent regeneration of arginine have been demonstrated in molecules ranging from dipeptides to complex proteins like ribonuclease S-peptide and soybean trypsin inhibitor.[4]

Key Derivatives and Their Rationale

Two primary derivatives were initially developed for arginine modification, each with a specific experimental advantage:

| Derivative | Key Feature | Rationale for Use |

| Camphorquinone-10-sulfonic acid (CSA) | High water solubility due to the sulfonic acid group.[4][8] | Ideal for modifying small, arginine-containing peptides. The sulfonic acid group acts as a convenient handle for analytical and preparative separation of the modified products.[4] |

| Camphorquinonesulfonylnorleucine | Contains a norleucine residue.[4] | More suitable for larger proteins. After modification and acid hydrolysis of the protein, the extent of arginine modification can be accurately quantified by analyzing the amount of norleucine, a non-proteinogenic amino acid.[4] |

This strategic design of derivatives highlights a key principle in reagent development: tailoring the molecule to answer specific experimental questions.

Chapter 3: Expanding the Toolkit with Photochemistry: Cross-linking and Labeling

While the reaction with arginine is a ground-state chemical modification, the true versatility of the camphorquinone core lies in its photochemical properties. Upon irradiation with visible light, camphorquinone generates highly reactive intermediates that can form covalent bonds with a wide range of amino acid side chains.[9] This has been exploited to develop photo-cross-linking reagents for studying protein-protein interactions.

The Principle of Photo-Cross-linking

Photo-cross-linkers are molecules with at least two reactive groups: one that can be attached to a "bait" protein and a photo-activatable group that, upon irradiation, will covalently bind to a nearby "prey" protein. This creates a permanent link between interacting proteins, allowing for their identification.

Modern photo-cross-linkers often employ diazirines, which upon UV activation, form highly reactive and indiscriminately binding carbenes.[10][11][12] These reagents offer temporal control; the cross-linking reaction is only initiated when the sample is exposed to light.[12]

Workflow for Photo-Cross-linking Studies

The general workflow for a photo-cross-linking experiment involves several key steps, as illustrated in the diagram below. This process allows for the capture of transient or weak interactions that might be missed by other methods.

Caption: General workflow for a photo-cross-linking experiment.

The Role of Camphorquinone Derivatives in Modern Cross-linking

While early work focused on arginine modification, the principles of camphorquinone photochemistry have influenced the development of modern cross-linking agents. The sulfonyl chloride derivative, camphorquinone-10-sulfonyl chloride, is a key intermediate.[4][13] This reactive species can be coupled to various linker molecules to create heterobifunctional cross-linkers, where the sulfonyl chloride reacts with nucleophilic residues like lysine, and the camphorquinone moiety serves as the photo-activatable warhead.

Chapter 4: Synthesis and Protocols

The practical application of these reagents requires a solid understanding of their synthesis and handling.

Synthesis of Camphorquinone-10-sulfonyl Chloride

Camphorquinone-10-sulfonyl chloride is a pivotal intermediate. It can be synthesized from camphorquinone-10-sulfonic acid.[4] This derivative is a water-soluble reagent useful for modifying guanidino groups of arginine residues.[13]

Detailed Protocol: Reversible Modification of Arginine Residues

This protocol is adapted from the principles outlined in early studies of CSA.[4]

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is 0.1 M sodium borate, pH 9.0.

-

Reagent Preparation: Prepare a fresh solution of camphorquinone-10-sulfonic acid in the same buffer. A 10 to 50-fold molar excess of the reagent over the concentration of arginine residues is typically required.

-

Modification Reaction: Add the CSA solution to the protein solution. Incubate the reaction mixture at 37°C for 2-4 hours in the dark to prevent any photochemical side reactions.

-

Removal of Excess Reagent: After the incubation, remove the excess and unreacted reagent by dialysis against a suitable buffer (e.g., 0.1 M ammonium bicarbonate) or by using a desalting column.

-

Verification of Modification (Optional): To determine the extent of modification, the protein can be acid hydrolyzed and subjected to amino acid analysis. If camphorquinonesulfonylnorleucine was used, the amount of norleucine will quantify the modified arginines.[4]

-

Regeneration of Arginine: To reverse the modification, adjust the pH of the modified protein solution to 8.0-9.0. Add a solution of 0.1 M o-phenylenediamine. Incubate at 37°C for 2-4 hours.

-

Final Purification: Remove the o-phenylenediamine and byproducts by extensive dialysis or gel filtration. The protein should now have its native arginine residues restored.

Conclusion and Future Outlook

From its origins as a chiral synthetic building block, the camphor scaffold has given rise to a family of remarkably versatile reagents for protein chemistry. The initial development of camphorquinone-10-sulfonic acid and its derivatives provided a novel and powerful method for the specific and, crucially, reversible modification of arginine residues.[4] This work laid a foundation of chemical principles that have been expanded upon in the broader field of bioconjugation and photo-affinity labeling.

While newer photo-activatable groups like diazirines have gained prominence in proteome-wide cross-linking studies due to their smaller size and more efficient carbene generation, the historical development of camphorquinone-based reagents remains a cornerstone of the field.[14][15] It demonstrated the power of combining water solubility, specific chemical reactivity, and photo-activatable control in a single molecular framework. The legacy of camphorquinone-10-sulfonic acid derivatives continues to inform the design of the next generation of chemical probes aimed at unraveling the complex network of protein interactions within the cell.

References

-

Pande, C. S., et al. (1980). Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues. Proceedings of the National Academy of Sciences, 77(2), 895-899. [Link]

-

Kamoun, E. A., et al. (2014). Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application: Synthesis, Characterization, and Application. ResearchGate. [Link]

-

Kamoun, E. A., et al. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 10, S3622-S3630. [Link]

-

Popielarz, R., et al. (2006). Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization. ResearchGate. [Link]

-

Košmrlj, J. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica, 63(1), 13-33. [Link]

-

Taylor & Francis. Camphorquinone – Knowledge and References. [Link]

-

Atsumi, T., et al. (2005). The Effect of Camphorquinone (CQ) and CQ-related Photosensitizers on the Generation of Reactive Oxygen Species and the Production of Oxidative DNA Damage. Journal of Dental Research, 84(7), 652-656. [Link]

-

Tadić, F., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(2), 332. [Link]

-

Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 187-198. [Link]

-

Kundu, K., & Nayak, S. K. (2012). (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans. RSC Advances, 2(2), 480-484. [Link]

-

Guttman, M., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]

-

Wikipedia. Camphorsulfonic acid. [Link]

-

Powner, M. W., & Waltho, J. P. (2018). Design and Synthesis of Cysteine-Specific Labels for Photo-Crosslinking Studies. Chemical Communications, 54(44), 5585-5588. [Link]

-

Chavez, J. D., et al. (2022). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Trends in Biochemical Sciences, 47(11), 950-963. [Link]

-

Singh, A., et al. (2021). Mode of action of different photocrosslinkers. ResearchGate. [Link]

-

Brahmachari, G., et al. (2018). Camphor-10-Sulfonic Acid (CSA): A Water Compatible Organocatalyst in Organic Transformations. Current Organocatalysis, 5(3), 166-214. [Link]

Sources

- 1. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scbt.com [scbt.com]

- 9. The effect of camphorquinone (CQ) and CQ-related photosensitizers on the generation of reactive oxygen species and the production of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photo-crosslinkers boost structural information from crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Camphorquinone-10-Sulfonyl Chloride: Physicochemical Profiling and Protocols for Reversible Peptide Modification

Executive Summary

As bioconjugation strategies become increasingly sophisticated, the demand for highly specific, reversible modification reagents has surged. Camphorquinone-10-sulfonyl chloride (CQS-Cl) is a specialized bifunctional reagent that bridges the gap between robust electrophilic conjugation and thermodynamically controlled reversibility. Featuring both a reactive sulfonyl chloride group and a 1,2-diketone moiety, it is uniquely suited for the transient protection and modification of arginine residues in complex peptide and protein syntheses.

This technical guide provides an authoritative breakdown of its molecular specifications, the chemical causality behind its reactivity, and field-validated protocols for its application in organic synthesis.

Physicochemical Profiling and Quantitative Data

Precise stoichiometric control is the bedrock of successful bioconjugation. The table below consolidates the fundamental physicochemical properties of Camphorquinone-10-sulfonyl chloride required for accurate molar calculations and storage[1].

| Property | Specification |

| Analyte Name | Camphorquinone-10-sulfonyl Chloride |

| CAS Number | 82594-19-2 |

| Molecular Formula | C10H13ClO4S |

| Molecular Weight | 264.73 g/mol |

| Accurate Mass | 264.0223 Da |

| SMILES String | CC1(C)[C@@H]2CC[C@@]1(CS(=O)(=O)Cl)C(=O)C2=O |

| Storage Temperature | -20°C (Highly moisture-sensitive) |

Structural Causality & Chemical Properties

The synthetic utility of CQS-Cl is dictated by its dual-functional architecture, which allows scientists to engineer highly specific molecular interactions:

-

The Sulfonyl Chloride Group (-SO₂Cl): This highly electrophilic site enables facile, irreversible conjugation to spacer molecules (such as norleucine) or directly to poly(alkylene glycol) (PAG) derivatives like mPEG-NH₂[2]. The resulting sulfonamide bond is highly stable under physiological conditions, providing a robust anchor for polymer attachment.

-

The 1,2-Diketone Group (Camphorquinone Moiety): The diketone specifically targets the guanidino group of arginine residues. Unlike traditional irreversible modifiers (e.g., cyanuric chloride, which exhibits excessive and promiscuous reactivity towards cysteinyl and tyrosyl residues leading to permanent loss of biological activity[2]), the camphorquinone moiety forms a cyclic adduct with arginine.

Expert Insight on Causality: The choice to utilize CQS-Cl over other crosslinkers is driven by the necessity for reversibility. The diketone-arginine adduct is stable at physiological pH, effectively masking the positive charge of arginine and protecting it from proteolytic cleavage or unwanted side reactions during solid-phase peptide synthesis (SPPS). However, this masking is thermodynamically reversible upon the introduction of a specific binucleophile, ensuring the native protein can be fully regenerated without structural degradation[3].

Experimental Protocol: Reversible Modification of Arginine Residues

The following methodology outlines a self-validating system for the modification and subsequent regeneration of arginine-containing peptides (e.g., Soybean Trypsin Inhibitor, STI) using a CQS derivative (such as Cqs-Nle-OH, which incorporates a norleucine spacer for analytical tracking)[3].

Phase 1: Conjugation (Arginine Protection)

-

Buffer Preparation: Dissolve the target peptide in 0.2 M sodium borate buffer, adjusted strictly to pH 9.0.

-

Causality: At pH 9.0, the guanidino group of arginine is sufficiently deprotonated to act as a potent nucleophile, facilitating the attack on the diketone of the CQS derivative[3].

-

-

Reaction Initiation: Add a stoichiometric excess of the CQS reagent to the peptide solution.

-

Incubation: Incubate the mixture at 37°C for 24 hours in the dark.

-

Causality: The dark environment prevents photo-induced degradation or radical generation by the quinone moiety, ensuring reaction fidelity[3].

-

-

Purification: Dialyze the reaction mixture extensively against deionized water, followed by 0.2 M acetic acid at 4°C, using a membrane with a 2000 Molecular Weight Cut-Off (MWCO) to remove unreacted CQS. Lyophilize the retentate[3].

-

System Validation: Perform gel electrophoresis at pH 8.6. The modified protein will exhibit increased electrophoretic mobility (moving ahead of the native material) due to the neutralization of the positively charged arginine residues[3]. Additionally, amino acid analysis of the hydrolysate will reveal the presence of norleucine, allowing precise quantification of the modification extent[2].

Phase 2: Cleavage (Peptide Regeneration)

-

Reagent Preparation: Prepare a 0.2 M solution of o-phenylenediamine in 0.2 M sodium borate buffer, pH 9.0[3].

-

Cleavage Reaction: Resuspend the lyophilized CQS-modified peptide in the o-phenylenediamine solution and incubate at 37°C overnight[3].

-

Causality:o-Phenylenediamine acts as a superior binucleophile. It reacts preferentially with the camphorquinone moiety to form a highly stable quinoxaline derivative. This thermodynamically favorable sink displaces the arginine guanidino group, cleanly regenerating the native peptide[3].

-

-

Recovery & Validation: Dialyze the mixture to remove the quinoxaline byproduct. Re-analyze via gel electrophoresis; the regenerated peptide must exhibit an identical mobility profile to the original native peptide, validating the non-destructive nature of the protocol[3].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and chemical signaling pathway of the reversible arginine modification process.

Workflow of reversible arginine modification using CQS derivatives and o-phenylenediamine cleavage.

References

- Google Patents.Preparation of activated carbamates of poly(alkylene glycol) and their use.

-

Proceedings of the National Academy of Sciences (PNAS). Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues. Retrieved from: [Link]

Sources

The Orthogonal Reactivity of Camphorquinone-10-Sulfonyl Chloride (CQSC): A Heterobifunctional Approach to Arginine and Lysine Selectivity

Executive Summary

In the fields of proteomics, bioconjugation, and peptide semisynthesis, the ability to selectively modify specific amino acid residues is paramount. Camphorquinone-10-sulfonyl chloride (CQSC) is frequently misunderstood as a simple, single-target derivatization agent. In reality, CQSC is a highly versatile heterobifunctional crosslinker . Its unique architecture allows it to distinguish between arginine and lysine not merely through binding affinity, but through entirely orthogonal chemical mechanisms driven by two distinct reactive centers: a sulfonyl chloride moiety and a 1,2-dicarbonyl (camphorquinone) moiety.

This whitepaper provides an in-depth technical analysis of CQSC’s selectivity, detailing the mechanistic causality behind its dual reactivity, and outlines self-validating experimental protocols for deploying CQSC in complex biochemical workflows.

Mechanistic Causality: Orthogonal Pathways for Lysine and Arginine

The "selectivity" of CQSC is defined by the environmental conditions that activate its two distinct electrophilic centers. Understanding the thermodynamics and pH-dependence of these reactions is critical for rational experimental design[1].

Irreversible Lysine Modification via Sulfonyl Chloride

The sulfonyl chloride group of CQSC is highly electrophilic and specifically targets primary amines, such as the

-

The Causality of pH: The

-amino group of lysine has a -

Product Stability: The resulting sulfonamide bond is thermodynamically highly stable. It is completely irreversible under standard physiological, acidic, or basic conditions, making it ideal for permanently anchoring the camphorquinone moiety to a carrier protein, resin, or PEG polymer[2].

Reversible Arginine Capture via 1,2-Dicarbonyl

The camphorquinone moiety is a 1,2-dicarbonyl compound. Dicarbonyls are uniquely suited to react with the bidentate guanidino group of arginine residues.

-

The Causality of Borate Buffer: The reaction between the camphorquinone dicarbonyl and the arginine guanidino group yields a cyclic cis-diol adduct. Left alone, this reaction exists in a dynamic equilibrium. To "lock" the modification, the reaction is performed in a sodium borate buffer (pH 8.0–9.0). Borate ions specifically complex with cis-diols to form negatively charged borate esters, shifting the equilibrium entirely toward the adduct[1].

-

The Causality of Reversal: Because the arginine adduct is stabilized by the borate complex, it is highly resistant to standard nucleophiles like hydroxylamine (which is typically used to cleave other dicarbonyl adducts like cyclohexanedione)[1]. However, the modification can be rapidly and completely reversed by introducing

-phenylenediamine. This reagent acts as a superior bidentate nucleophile, outcompeting the arginine residue to form a thermodynamically stable quinoxaline derivative with the camphorquinone, thereby releasing the native arginine[1].

Caption: Orthogonal reactivity pathways of CQSC demonstrating distinct mechanisms for Lysine and Arginine.

Quantitative Reaction Profiles

To facilitate experimental design, the following table summarizes the quantitative and qualitative differences in how CQSC reacts with its two primary targets.

| Parameter | Lysine ( | Arginine (Guanidino) |

| Reactive Moiety on CQSC | Sulfonyl Chloride | 1,2-Dicarbonyl (Camphorquinone) |

| Bond Formed | Sulfonamide | Cyclic cis-diol adduct (borate ester) |

| Optimal pH | 8.5 – 9.0 | 8.0 – 9.0 |

| Required Buffer | Non-amine buffers (e.g., Phosphate, Bicarbonate) | Sodium Borate (0.2 M) |

| Reversibility | Irreversible | Highly Reversible |

| Cleavage Reagent | N/A | |

| Stability | Stable to acid, base, and nucleophiles | Stable to hydroxylamine; labile to |

Experimental Workflows: Self-Validating Systems

The true power of CQSC is realized when these two orthogonal reactions are chained together. Below are detailed, step-by-step methodologies for creating a camphorquinone-probe via lysine derivatization, followed by the reversible capture of an arginine-containing target. These protocols are designed as self-validating systems, ensuring that successful execution at each stage can be empirically verified.

Protocol A: Synthesis of Arginine-Specific Probes (Lysine/Amine Derivatization)

Objective: Anchor CQSC to a carrier molecule (e.g., an aminated polymer or lysine-containing peptide) via the sulfonyl chloride group, creating a stable camphorquinone probe.

-

Preparation: Dissolve the amine-containing carrier (e.g., PEG-

or norleucine) in 0.2 M sodium bicarbonate buffer, pH 8.5. Caution: Do not use Tris or other primary amine buffers, as they will aggressively compete for the sulfonyl chloride. -

Activation: Dissolve CQSC in a minimal volume of anhydrous dimethylformamide (DMF).

-

Conjugation: Add the CQSC solution dropwise to the carrier solution at 4°C under continuous stirring. Maintain a 5-fold molar excess of CQSC to primary amines.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Remove unreacted CQSC and hydrolyzed sulfonic acid byproducts via dialysis (for polymers/proteins) or preparative HPLC (for small peptides).

-

Self-Validation Step: Perform a standard TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the purified product. A successful reaction will show a >95% reduction in free primary amines compared to the starting material.

Protocol B: Reversible Arginine Modification and Capture

Objective: Use the synthesized camphorquinone probe to reversibly capture and subsequently release an arginine-containing target protein.

-

Capture Reaction: Dissolve the arginine-containing target protein in 0.2 M sodium borate buffer, pH 9.0. Add the camphorquinone probe synthesized in Protocol A[1].

-

Incubation: Incubate the mixture in the dark at 37°C for 24 hours. The darkness prevents potential photo-oxidation of the dicarbonyl moiety.

-

Isolation: Isolate the probe-target complex via size-exclusion chromatography or ultrafiltration, ensuring the running buffer contains at least 50 mM sodium borate to maintain the stabilizing borate ester complex.

-

Self-Validation Step (Capture): Subject a fraction of the isolated complex to acid hydrolysis (6 M HCl, 110°C, 24h) and perform amino acid analysis. The analysis must show a quantitative depletion of arginine residues relative to the native protein[1].

-

Reversal/Elution: To release the native target protein, incubate the isolated complex with an equal volume of 0.2 M

-phenylenediamine in 0.2 M sodium borate buffer, pH 9.0, at 37°C overnight[1]. -

Final Recovery: Dialyze the mixture against deionized water to remove the

-phenylenediamine-camphorquinone byproduct and borate ions. -

Self-Validation Step (Release): Perform SDS-PAGE or mass spectrometry on the recovered protein. The electrophoretic mobility and exact mass must perfectly match the unmodified, native starting material, proving the strict reversibility of the arginine modification[1].

Caption: Experimental workflow for heterobifunctional crosslinking and reversible arginine capture.

Conclusion

Camphorquinone-10-sulfonyl chloride is a highly sophisticated reagent that leverages orthogonal chemical pathways to achieve selectivity. By understanding the causality behind its reactivity—specifically the pH-dependent irreversible targeting of lysine via the sulfonyl chloride, and the borate-stabilized, reversible targeting of arginine via the 1,2-dicarbonyl—researchers can deploy CQSC as a powerful tool for transient protein capture, peptide semisynthesis, and advanced bioconjugation strategies.

References

-

Pande, C. S., Pelzig, M., & Glass, J. D. (1980). Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues. Proceedings of the National Academy of Sciences of the United States of America, 77(2), 895–899.[Link]

Sources

Methodological & Application

Application Notes & Protocols: Optimizing pH for Reactions of Camphorquinone-10-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the optimal pH conditions for reactions involving Camphorquinone-10-sulfonyl Chloride. While the sulfonyl chloride moiety is a powerful electrophile for coupling reactions, its stability and the reactivity of its nucleophilic partners are critically dependent on pH. This document elucidates the underlying chemical principles, presents a detailed protocol for empirical pH optimization using the well-documented modification of arginine residues as a model system, and offers field-proven insights to ensure reaction efficiency, specificity, and reproducibility.

Scientific Principles: The Critical Role of pH

The successful application of Camphorquinone-10-sulfonyl Chloride (CQ-SC), a specialized reagent used for the covalent modification of biomolecules, hinges on a delicate balance governed by the reaction's pH.[1][2] Understanding the interplay between the electrophile's stability and the nucleophile's reactivity is paramount.

The Electrophile: Camphorquinone-10-sulfonyl Chloride

The reactivity of CQ-SC is centered on the sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This sulfur is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes it an excellent target for nucleophilic attack. However, this inherent reactivity also makes it susceptible to hydrolysis, a competing and undesirable side reaction where water or hydroxide ions act as the nucleophile, cleaving the S-Cl bond to form the unreactive sulfonic acid. The rate of this hydrolysis is significantly accelerated under alkaline conditions.[4][5]

The Nucleophile: The Case of Arginine

Camphorquinone-10-sulfonyl Chloride is a water-soluble reagent particularly useful for the specific, reversible modification of the guanidino groups of arginine residues.[1][2] The guanidino group of arginine is strongly basic, with a pKa of approximately 12.5. For it to function as an effective nucleophile, it must be in its deprotonated, neutral state.

The pH-Dependent Equilibrium:

-

Below its pKa (Acidic to Neutral pH): The guanidino group is predominantly protonated, carrying a positive charge (-NH-C(=NH₂⁺)-NH₂). This cationic form is not nucleophilic and will not react with the sulfonyl chloride.

-

Approaching its pKa (Alkaline pH): As the pH of the solution increases, the equilibrium shifts towards the deprotonated, neutral form, which is a potent nucleophile.

The Optimization Conundrum: A pH Balancing Act

The optimal pH for the reaction is a compromise between two opposing factors:

-

Maximizing Nucleophile Reactivity: Requires a higher pH to ensure a sufficient concentration of the deprotonated, active nucleophile.

-

Minimizing Electrophile Hydrolysis: Requires a lower pH to slow the degradation of the Camphorquinone-10-sulfonyl Chloride.

Therefore, the ideal reaction environment is typically a mildly alkaline buffer system that is high enough to activate the nucleophile but not so high that it causes rapid hydrolysis of the sulfonyl chloride. The adducts formed between camphorquinone derivatives and the guanidino group are noted to be stable at pH 7 but can be cleaved at pH 8-9, suggesting the modification reaction itself is optimally performed within this mildly alkaline window.[1]

Experimental Protocol: Empirical Determination of Optimal pH

This protocol provides a systematic workflow to identify the optimal pH for the reaction of CQ-SC with a model arginine-containing peptide. The principles can be adapted for other nucleophiles.

Materials & Equipment

-

Reagents:

-

Camphorquinone-10-sulfonyl Chloride (CAS 82594-19-2)[2]

-

Model Arginine-Peptide (e.g., Gly-Arg-Gly)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Buffer Systems (0.1 M concentration):

-

Phosphate buffer (for pH 7.0, 7.5)

-

HEPES buffer (for pH 7.5, 8.0)

-

Borate buffer (for pH 8.5, 9.0, 9.5, 10.0)

-

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

-

HPLC-grade Water and Acetonitrile

-

Trifluoroacetic Acid (TFA)

-

-

Equipment:

-

Calibrated pH meter

-

Analytical balance

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (220 nm)

-

Thermostatted reaction block or water bath

-

Micropipettes and reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Experimental Workflow Diagram

Caption: Workflow for the empirical optimization of reaction pH.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare 0.1 M solutions of each buffer and adjust the pH accurately using a calibrated meter.

-

Prepare a 10 mM stock solution of the model peptide in pure water.

-

Crucially, prepare a 50 mM stock solution of Camphorquinone-10-sulfonyl Chloride in anhydrous DMSO immediately before use. Sulfonyl chlorides are moisture-sensitive and will degrade if stored in solution.[6][7]

-

-

Reaction Setup:

-

In a series of 8 labeled microcentrifuge tubes, add 50 µL of the 10 mM peptide stock solution.

-

To each tube, add 440 µL of the corresponding buffer (pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Include a "no CQ-SC" control for one pH point (e.g., pH 8.5).

-

Pre-incubate the tubes at the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

To initiate the reactions, add 10 µL of the 50 mM CQ-SC stock solution to each tube (except the control). This results in a final peptide concentration of 1 mM and a CQ-SC concentration of 1 mM (1:1 molar ratio). Mix gently.

-

-

Incubation and Quenching:

-

Incubate the reactions at a constant temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of the quenching solution to each tube. This will consume any remaining unreacted CQ-SC.

-

-

HPLC Analysis:

-

Analyze 20 µL of each reaction mixture by RP-HPLC.

-

Use a suitable gradient (e.g., 5-95% Acetonitrile in Water with 0.1% TFA over 20 minutes) to separate the unreacted peptide from the more hydrophobic CQ-SC-peptide adduct.

-

Monitor the elution profile at 220 nm.

-

Data Analysis and Interpretation

-

Identify the peaks corresponding to the starting peptide and the product.

-

Integrate the peak areas for both species in each chromatogram.

-

Calculate the percent yield at each pH using the formula:

-

Yield (%) = [Product Peak Area / (Product Peak Area + Peptide Peak Area)] * 100

-

-

Plot the percent yield as a function of pH. The optimal pH is the point at which the yield is maximized.

Expected Results and Mechanistic Visualization

The experiment will likely reveal a bell-shaped curve for yield versus pH. At low pH, the yield will be negligible due to the protonation of the arginine. As the pH increases, the yield will rise sharply, peaking in the mildly alkaline range (expected around pH 8.5-9.5). At very high pH values, the yield may begin to decrease as the rate of CQ-SC hydrolysis becomes a significant competing factor.

Representative Data Table

| pH | Peptide Peak Area (a.u.) | Product Peak Area (a.u.) | Hydrolysis Byproduct* | Yield (%) |

| 7.0 | 985,000 | 15,000 | Low | 1.5 |

| 7.5 | 850,000 | 150,000 | Low | 15.0 |

| 8.0 | 450,000 | 550,000 | Moderate | 55.0 |

| 8.5 | 180,000 | 820,000 | Moderate | 82.0 |

| 9.0 | 95,000 | 905,000 | Moderate-High | 90.5 |

| 9.5 | 150,000 | 850,000 | High | 85.0 |

| 10.0 | 350,000 | 650,000 | Very High | 65.0 |

*Qualitative assessment based on the disappearance of the CQ-SC reactant peak relative to product formation.

pH-Dependent Reaction Pathways

Caption: Competing reaction pathways for CQ-SC as a function of pH.

Conclusion and Best Practices

The optimal pH for reactions of Camphorquinone-10-sulfonyl Chloride is not a fixed value but rather an empirically determined range that balances nucleophile activation with electrophile stability. For the modification of arginine residues, this window is typically in the mildly alkaline range of pH 8.5 to 9.5.

Key Takeaways for Success:

-

Always Optimize: Never assume a literature pH value is optimal for your specific nucleophile, buffer, or reaction conditions.

-

Use Fresh Reagents: Always prepare CQ-SC solutions immediately before use in an anhydrous solvent.

-

Maintain pH Control: Employ high-quality buffer systems to prevent pH drift during the reaction.

-

Monitor Kinetically: For critical applications, consider taking time points to ensure the reaction has reached completion and to better understand the balance between product formation and hydrolysis.

By applying these principles and protocols, researchers can confidently and reproducibly utilize Camphorquinone-10-sulfonyl Chloride, ensuring high yields and minimizing unwanted side reactions in their synthetic and bioconjugation endeavors.

References

-

Pande, C. S., & Pande, J. (2004). Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues. Analytical Biochemistry, 125(1), 15-21. [Link]

-

King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

-

Bartlett, P. D., & Knox, L. H. (1963). d,l-10-camphorsulfonyl chloride. Organic Syntheses, 4, 194. [Link]

-

Mihali, M., et al. (2026, January 7). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(1), 241. [Link]

Sources

- 1. Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrumchemical.com [spectrumchemical.com]

Application Note & Protocol: A Streamlined Synthesis of Camphorquinone-10-Sulfonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: Strategic Importance of Camphorquinone Derivatives